Gefitinib impurity 1

説明

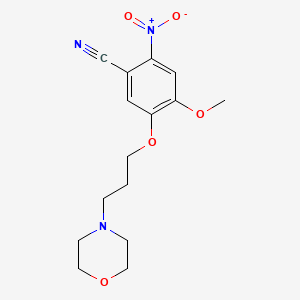

4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile (CAS: 675126-26-8; molecular formula: C15H19N3O5) is a nitro-substituted benzonitrile derivative with a methoxy group at the 4-position and a 3-morpholinopropoxy chain at the 5-position. This compound is a critical intermediate in synthesizing epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, notably gefitinib and erlotinib, which are FDA-approved for non-small-cell lung cancer treatment .

Synthesis: The compound is synthesized via nitration of 4-methoxy-3-(3-morpholinopropoxy)benzonitrile using a mixture of 70% HNO3 and H2SO4 (1:5 v/v) at room temperature, yielding 84% product . Its structure is confirmed by <sup>1</sup>H-NMR (DMSO-<i>d</i>6), showing characteristic peaks at δ 7.39–7.42 (aromatic protons), 3.59 (morpholine protons), and 2.11–2.43 (propoxy chain protons) .

Applications: It undergoes Dimroth rearrangement to form 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, a precursor for quinazoline-based antitumor agents .

特性

IUPAC Name |

4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O5/c1-21-14-10-13(18(19)20)12(11-16)9-15(14)23-6-2-3-17-4-7-22-8-5-17/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCDMKYKGPHRFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])C#N)OCCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901192465 | |

| Record name | 4-Methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901192465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675126-26-8 | |

| Record name | 4-Methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675126-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901192465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nitration Step

- Objective: Introduce a nitro group at the 2-position of the aromatic ring.

- Reagents: Mixed acid nitration using concentrated sulfuric acid (70%) and nitric acid (70%).

- Reaction Conditions:

- Temperature: Maintained at or below 20 °C during acid addition.

- Time: Initial stirring for 2 hours, followed by additional nitric acid and continued stirring for up to 50 hours at ~20 °C.

- Work-up:

- Quenching with water and heating to 30–35 °C.

- Neutralization with strong base (e.g., sodium hydroxide) to pH ~11.

- Extraction with dichloromethane.

- Removal of solvents by distillation and replacement with ethyl acetate.

- Cooling to 5 °C to precipitate the product.

- Filtration and drying to obtain the final compound.

Example from Patent CN102030722A:

| Parameter | Details |

|---|---|

| Intermediate | 4-methoxy-3-(3-morpholinopropoxy)benzonitrile (62.5 kg) |

| Nitrating mixture | Sulfuric acid (70%, 245 kg) + Nitric acid (70%, 31 kg + 3.4 kg) |

| Temperature | ≤ 20 °C during nitration, then 30–35 °C during quenching |

| Reaction time | 2 hours + 50 hours stirring |

| Neutralization | Strong base to pH ~11 |

| Extraction solvent | Dichloromethane (multiple portions) |

| Final solvent | Ethyl acetate |

| Product obtained | 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile (56.4 kg), melting point 127 °C |

This nitration method provides the target compound in high yield and purity without the need for chromatographic purification.

Summary Table of Key Reaction Parameters

| Step | Reactants | Solvent(s) | Conditions | Yield / Product Details |

|---|---|---|---|---|

| Alkylation | 3-hydroxy-4-methoxybenzonitrile + N-(3-chloropropyl)morpholine | DMF | 80–85 °C, 10 h, K2CO3 base | 4-methoxy-3-(3-morpholinopropoxy)benzonitrile, ~98% yield |

| Nitration | Above intermediate + H2SO4 + HNO3 | Glacial acetic acid, dichloromethane, ethyl acetate | ≤ 20 °C nitration, 50 h stirring, neutralization to pH 11 | 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, ~90% yield, mp 127 °C |

Additional Notes and Research Findings

- The alkylation reaction tolerates various leaving groups on the alkylating agent, including halogens (Cl, Br), alkoxyl, aryloxy, or sulfonyloxy groups, with halogens being preferred for efficiency.

- The nitration step is carefully controlled at low temperature to avoid over-nitration or decomposition.

- The process is scalable and suitable for industrial production, as demonstrated by large batch sizes (tens of kilograms) in patent disclosures.

- Purification is achieved mainly by solvent extraction and crystallization, avoiding costly chromatographic steps.

- The final product is a light yellow solid with a melting point around 127 °C, consistent across different preparation methods.

- The compound serves as a key intermediate in the synthesis of quinazoline derivatives with antitumor activity, such as Gefitinib analogs.

化学反応の分析

Types of Reactions: 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Reduction: 4-Methoxy-5-(3-morpholinopropoxy)-2-aminobenzonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

科学的研究の応用

Chemical Properties and Structure

- IUPAC Name : 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile

- Molecular Formula : C15H19N3O5

- Molecular Weight : 321.33 g/mol

- CAS Number : 675126-26-8

The compound features a methoxy group, a morpholinopropoxy group, a nitro group, and a benzonitrile moiety. This combination enhances its solubility, biological activity, and reactivity in various chemical reactions.

Chemistry

-

Building Block for Synthesis :

- Used as an intermediate in the synthesis of more complex organic molecules.

- Facilitates the development of novel compounds with potential pharmaceutical applications.

-

Reagent in Organic Synthesis :

- Acts as a reagent in various organic reactions, including substitution and reduction processes.

Biology

-

Antimicrobial Activity :

- Exhibits significant antimicrobial properties against various bacterial strains. Studies have shown IC50 values ranging from 10 to 30 µg/mL, indicating potent activity compared to standard antibiotics.

-

Anticancer Potential :

- Preliminary investigations suggest anticancer properties through mechanisms such as apoptosis induction or cell cycle arrest in cancer cell lines (e.g., HeLa and MCF-7). IC50 values were approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.

-

Enzyme Inhibition :

- Demonstrates the ability to inhibit specific enzymes involved in metabolic pathways, which may be beneficial for treating diseases linked to enzyme dysregulation.

Medicine

-

Drug Development :

- Explored as a lead compound for drug development due to its unique structural features that allow for diverse chemical modifications.

- Investigated for potential therapeutic effects in treating infections and cancer.

-

Mechanistic Studies :

- The nitro group can undergo bioreduction within cellular environments, leading to the production of reactive oxygen species (ROS), which are implicated in inducing apoptosis in cancer cells.

Case Studies and Research Findings

-

Antimicrobial Study :

- A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, revealing significant activity with an IC50 value ranging from 10 to 30 µg/mL.

-

Anticancer Study :

- In vitro assays on human cancer cell lines indicated a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.

-

Mechanistic Study :

- Research focused on the bioreduction of the nitro group within cellular environments showed that it leads to ROS production, contributing to apoptosis in cancer cells.

作用機序

The mechanism of action of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is primarily based on its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The morpholinopropoxy group enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

類似化合物との比較

Research Findings and Data

Antitumor Activity of Derivatives

- Gefitinib Synthesis: Starting from 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, the overall yield of gefitinib is 66%, surpassing erlotinib’s 63% yield due to optimized Dimroth rearrangement conditions .

- In Vitro Efficacy : Quinazoline derivatives from this compound inhibit EGFR wild-type NSCLC cells with 90% colony formation suppression at 10 μM .

Stability and Handling

- The compound is stable under refrigeration (2–8°C) but degrades in acidic conditions (e.g., glacial acetic acid during synthesis) .

生物活性

Overview

4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is an organic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Characterized by its unique chemical structure, which includes a methoxy group, a morpholinopropoxy group, a nitro group, and a benzonitrile moiety, this compound exhibits versatile properties that make it suitable for various applications in drug development and biochemical research.

The biological activity of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The morpholinopropoxy group enhances solubility and bioavailability, facilitating interaction with target molecules.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways and cellular responses.

- Reactive Intermediates Formation : The reduction of the nitro group generates intermediates capable of modifying biomolecules.

- Cell Signaling Modulation : It may influence key signaling pathways involved in inflammation and oxidative stress responses.

Anticancer Properties

Research indicates that 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer and lung cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis.

Antimicrobial Activity

The compound also displays antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting potential applications in treating infections or as a preservative in pharmaceutical formulations .

Case Studies

- Anticancer Efficacy :

- A study evaluated the effects of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapy agents.

- Mechanism Elucidation :

- Another research effort focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. It was found to activate caspase pathways and modulate Bcl-2 family proteins, leading to increased apoptotic signaling.

Comparative Analysis

The biological activity of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile can be compared with other compounds possessing similar structural features:

| Compound Name | Structure | Biological Activity | Notable Findings |

|---|---|---|---|

| 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile | Structure | Anticancer, Antimicrobial | Significant inhibition of cancer cell lines; effective against bacteria |

| Gefitinib | Similar structure | EGFR inhibitor | Approved for non-small cell lung cancer; enhances progression-free survival |

| 4-Methoxy-5-(3-morpholinopropoxy)-2-amino-benzonitrile | Reduced nitro group | Potential anticancer agent | Exhibits similar apoptotic effects as the nitro derivative |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, and what critical reaction steps influence yield and purity?

- Answer : The compound is synthesized via a multi-step process. A key intermediate, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile , is generated through a Dimroth rearrangement of the nitro precursor using sodium dithionite (Na₂S₂O₄) at 50°C, achieving yields of ~84% . Critical parameters include temperature control (<60°C to avoid side reactions) and stoichiometric ratios of sodium dithionite to ensure complete nitro group reduction. Subsequent reactions with dimethylformamide-dimethyl acetal (DMF-DMA) yield quinazoline derivatives, pivotal in antitumor drug synthesis .

Q. How is this compound characterized structurally, and which spectroscopic methods are most effective?

- Answer : Structural elucidation employs FT-IR (to confirm nitrile and nitro groups), NMR (¹H and ¹³C for methoxy, morpholine, and aromatic protons), and UV-Vis spectroscopy (to assess electronic transitions). For example, nitro group stretching vibrations appear at ~1520 cm⁻¹ in FT-IR, while methoxy protons resonate at δ 3.8–4.0 ppm in ¹H NMR . Mass spectrometry (MS) validates molecular weight (C₁₅H₁₉N₃O₅; MW 321.3 g/mol) .

Q. What role does this compound play in the synthesis of tyrosine kinase inhibitors like gefitinib?

- Answer : It serves as a precursor in the one-pot synthesis of 4-anilinoquinazolines , a core structure in gefitinib. The morpholine-propoxy side chain enhances solubility, while the nitro group facilitates reductive cyclization during the Dimroth rearrangement. This streamlined process achieves >60% overall yield in large-scale production .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of this compound's reactivity and electronic properties?

- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For example, the nitro group exhibits high electrophilicity (Fukui indices >0.1), making it reactive toward nucleophilic substitution. Natural Bond Orbital (NBO) analysis reveals hyperconjugation between the methoxy oxygen and aromatic ring, stabilizing the structure . These insights guide synthetic modifications for enhanced bioactivity .

Q. What experimental strategies optimize the Dimroth rearrangement step in synthesizing this compound?

- Answer : Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.

- Catalyst screening : Palladium catalysts (e.g., Pd/C) may accelerate nitro group reduction but risk over-reduction.

- Temperature gradients : Incremental heating (40°C → 50°C) minimizes decomposition.

Contradictions in yields (e.g., 84% vs. lower yields in scaled-up batches) are resolved by adjusting sodium dithionite purity and inert atmosphere conditions .

Q. How are contradictions in spectroscopic data resolved during structural validation?

- Answer : Discrepancies in NMR or IR spectra are addressed via:

- 2D NMR techniques (e.g., HSQC, HMBC) to confirm connectivity between morpholine and propoxy chains.

- Comparative analysis with analogs (e.g., 4-methoxy-3-nitrobenzoic acid) to benchmark vibrational frequencies .

- X-ray crystallography (if crystalline), though challenges arise due to the compound’s low melting point .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Answer : Key challenges include:

- Racemization at the morpholine-propoxy junction under high-temperature conditions.

- Byproduct formation (e.g., de-nitro derivatives), mitigated via controlled stoichiometry of reducing agents.

- Chromatographic purification limitations, addressed by fractional crystallization in ethanol/water mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。